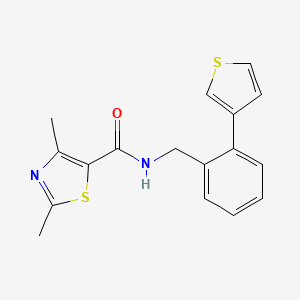
2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles, including “this compound”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research on benzothiazole derivatives, such as 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide, has shown promising antibacterial activity. For instance, the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones have demonstrated notable antibacterial efficacy against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing new antimicrobial agents (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects. An investigation into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions highlighted their stability and efficiency, pointing towards applications in materials science, especially in protecting industrial machinery and infrastructure from corrosive damage (Hu et al., 2016).
Anticancer Research
The exploration of benzothiazole derivatives in anticancer research is another significant area. A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety revealed compounds with significant antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. This research opens pathways for developing new anticancer drugs, highlighting the therapeutic potential of benzothiazole derivatives (Rasal et al., 2020).
Material Science and Photophysics
The unique electronic structure of benzothiazole derivatives makes them suitable for applications in material science, such as in the synthesis of organic photovoltaic cells and security inks. For example, studies on the multi-stimuli response of novel benzothiazole-based compounds have shown potential applications in creating security inks that change color under different conditions, offering innovative solutions for anti-counterfeiting technologies (Lu & Xia, 2016).
Direcciones Futuras
Thiazoles, including “2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide”, have shown promising biological activities, which makes them potential candidates for the development of new drugs . Future research could focus on the design and structure-activity relationship of bioactive molecules .
Mecanismo De Acción
Target of Action
The compound “2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide” belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways due to their diverse biological activities . They can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This solubility profile may influence the ADME properties of “this compound”.
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-16(22-12(2)19-11)17(20)18-9-13-5-3-4-6-15(13)14-7-8-21-10-14/h3-8,10H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRMATYQRWIDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
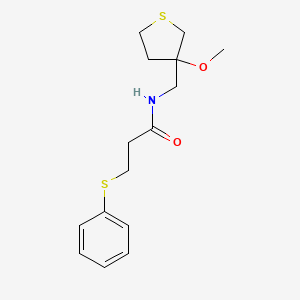
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/no-structure.png)
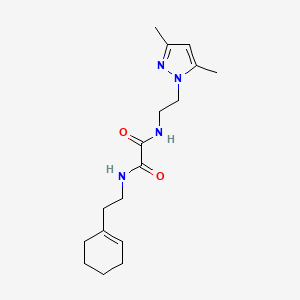
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
![N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2982912.png)
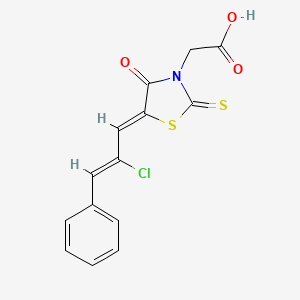
![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)
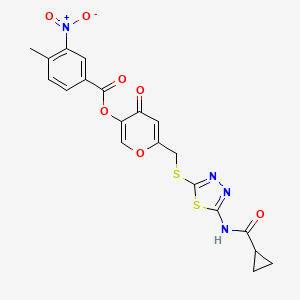
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2982920.png)

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)
